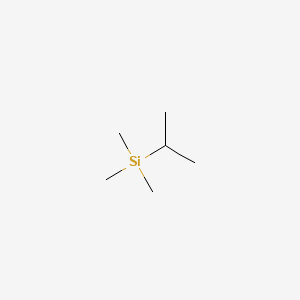
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate typically involves multi-step organic reactions The initial step often includes the chlorination of anthrazine derivatives under controlled conditionsThe reaction conditions, such as temperature, pressure, and the use of catalysts, are meticulously controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production and purification of this compound .
Chemical Reactions Analysis
Types of Reactions
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
Chemistry
In chemistry, (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate is used as a reagent in organic synthesis and as a standard in analytical chemistry techniques such as HPLC .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity or alter signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate: Known for its unique chemical structure and properties.
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine:
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds .
Properties
CAS No. |
6897-40-1 |
|---|---|
Molecular Formula |
C28H16Cl2N2O16S4 |
Molecular Weight |
835.6 g/mol |
IUPAC Name |
(15,30-dichloro-5,20,27-trisulfooxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4,6,8,10,12,14,19,21,23,25,27,29-tetradecaen-12-yl) hydrogen sulfate |
InChI |
InChI=1S/C28H16Cl2N2O16S4/c29-17-9-15-19(27(47-51(39,40)41)13-7-3-1-5-11(13)25(15)45-49(33,34)35)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(46-50(36,37)38)12-6-2-4-8-14(12)28(20)48-52(42,43)44/h1-10,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) |
InChI Key |
HKPIBNMOFBOZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C4=C(C3=C2OS(=O)(=O)O)NC5=C(N4)C6=C(C7=CC=CC=C7C(=C6C=C5Cl)OS(=O)(=O)O)OS(=O)(=O)O)Cl)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
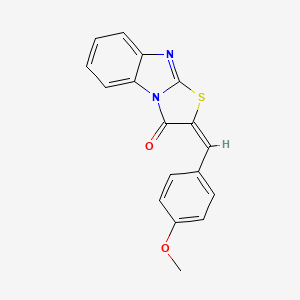
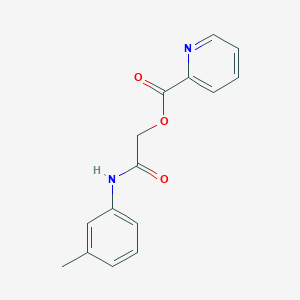
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
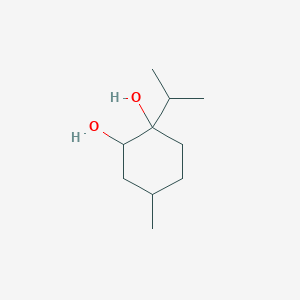
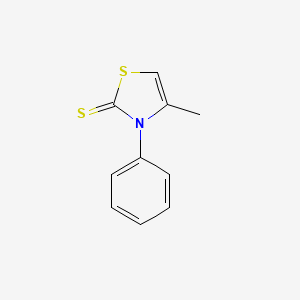
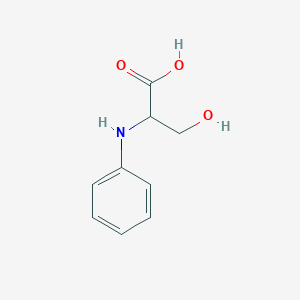


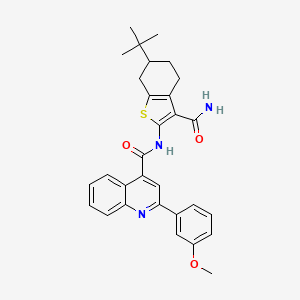
amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)
